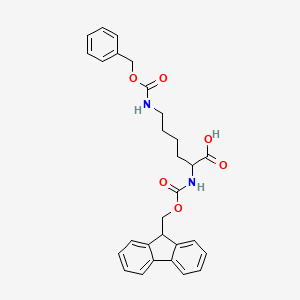

Fmoc-L-Lys(Cbz)OH

Description

Historical Development of Amino Acid Protecting Group Strategies in Peptide Synthesis

Evolution of Carbamate (B1207046) Protecting Groups: From Carbobenzoxy (Cbz) to Fluorenylmethoxycarbonyl (Fmoc)

The concept of a reversible Nα-protecting group was first successfully demonstrated in 1932 by Max Bergmann and Leonidas Zervas with the introduction of the carbobenzoxy (Cbz or Z) group . nih.govrsc.orgtotal-synthesis.com This benzyl-based carbamate could be removed by catalytic hydrogenation, a method that generally left the newly formed peptide bonds intact. nih.govtotal-synthesis.com The Cbz group was instrumental in the early days of solution-phase peptide synthesis and remains in use, particularly in specific synthetic schemes. nih.govtotal-synthesis.comrsc.org

The 1960s saw the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield, a revolutionary technique that anchored the growing peptide chain to an insoluble resin, simplifying the purification process. peptide.combiotage.comwikipedia.org This methodology spurred the need for new protecting groups compatible with this approach. The tert-butyloxycarbonyl (Boc) group , introduced in the late 1950s, became a mainstay. rsc.org The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA). biotage.comwikipedia.org

A significant leap forward came in 1970 when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group . nih.govpeptide.comnih.gov Unlike the acid-cleavable Boc group, the Fmoc group is base-labile, typically removed by treatment with a secondary amine like piperidine (B6355638). masterorganicchemistry.comnih.gov This offered a milder deprotection condition, which was a major advantage. altabioscience.com The combination of Fmoc for Nα-protection and acid-labile groups for side-chain protection formed the basis of a new, highly efficient SPPS strategy. nih.govbachem.com By the mid-1990s, Fmoc chemistry had become the dominant method for peptide synthesis in many laboratories. nih.gov

| Protecting Group | Abbreviation | Year Introduced | Cleavage Condition |

|---|---|---|---|

| Carbobenzoxy | Cbz or Z | 1932 | Hydrogenolysis |

| tert-Butyloxycarbonyl | Boc | 1957 | Acid (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | 1970 | Base (e.g., Piperidine) |

Emergence of Orthogonal Protecting Group Methodologies

The development of the Fmoc group was a pivotal moment in the establishment of orthogonal protecting group strategies . nih.govpeptide.com The concept of orthogonality, described by Barany and Merrifield in 1977, refers to the use of multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific chemical mechanism without affecting the others. rsc.orgwikipedia.org

This principle is fundamental to modern peptide synthesis. peptide.comresearchgate.net The most common orthogonal scheme is the Fmoc/tBu strategy. bachem.comresearchgate.net In this approach:

The temporary Nα-Fmoc group is removed at each cycle of amino acid addition using a base. nih.gov

The "permanent" side-chain protecting groups, often based on the tert-butyl (tBu) group , are stable to the basic conditions of Fmoc removal but are cleaved at the end of the synthesis using a strong acid like TFA. nih.govresearchgate.net

The linker attaching the peptide to the solid support is also designed to be cleaved by the final acid treatment. bachem.com

This orthogonality allows for the selective deprotection of specific functional groups, which is crucial for synthesizing complex peptides, including those with branched structures, cyclizations, or post-translational modifications. rsc.orgpeptide.combachem.com The ability to selectively unmask a side-chain functional group while the Nα-terminus and other side chains remain protected is a powerful tool for creating intricate biomolecules. peptide.comrsc.org

Significance of Nα-Fmoc-Nε-Benzyloxycarbonyl-L-Lysine as a Bifunctionally Protected Amino Acid Building Block

The amino acid lysine (B10760008) possesses two amino groups: the α-amino group at the chiral center and the ε-amino group at the end of its side chain. In peptide synthesis, both must be appropriately managed. nih.govNα-Fmoc-Nε-Benzyloxycarbonyl-L-Lysine , or Fmoc-L-Lys(Cbz)-OH, is a commercially available derivative that perfectly embodies the power of orthogonal protection. ambeed.com

This compound features:

An Fmoc group protecting the α-amino group, which is labile to basic conditions. nih.gov

A Cbz group protecting the ε-amino group of the side chain, which is labile to hydrogenolysis but stable to both the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin. total-synthesis.comrsc.org

This specific combination of protecting groups on a single lysine residue provides chemists with a high degree of synthetic flexibility. It allows for the selective deprotection of the side chain to perform specific chemical modifications. For instance, after the peptide chain has been assembled using standard Fmoc/tBu chemistry, the Cbz group on a lysine side chain can be removed under neutral conditions (hydrogenolysis), leaving the rest of the peptide, including any acid-sensitive groups, intact. researchgate.net This newly exposed ε-amino group can then be used as a handle for further derivatization, such as the attachment of labels, cross-linkers, or other molecules.

| Functional Group | Protecting Group | Deprotection Condition | Orthogonality |

|---|---|---|---|

| α-Amino Group | Fmoc | Base (e.g., Piperidine) | Orthogonal to Cbz and tBu |

| ε-Amino Group | Cbz | Hydrogenolysis | Orthogonal to Fmoc and tBu |

Contribution to Complex Organic Synthesis and Biomolecule Construction

The utility of Fmoc-L-Lys(Cbz)-OH extends beyond simple linear peptides, playing a crucial role in the construction of more complex biomolecules and organic structures. nih.gov The ability to selectively deprotect the lysine side chain on the solid support opens up avenues for creating intricately designed molecules. peptide.combachem.com

For example, this building block is invaluable for:

Synthesis of Branched and Dendrimeric Peptides: The deprotected ε-amino group can serve as an initiation point for the synthesis of a second peptide chain, leading to branched structures. nih.gov

Site-Specific Labeling: Fluorophores, biotin (B1667282), or other reporter molecules can be attached to the lysine side chain to create probes for studying biological processes.

Peptide Cyclization: The ε-amino group can be used to form a lactam bridge with a carboxylic acid group elsewhere in the peptide, creating a cyclic peptide with constrained conformation.

Attachment to Surfaces or Polymers: The reactive side chain can be used to conjugate the peptide to other materials.

In essence, Fmoc-L-Lys(Cbz)-OH is a prime example of a bifunctional building block that leverages the principles of orthogonal protection to enable advanced synthetic strategies. nih.gov Its clever design allows chemists to go beyond the linear sequence and build molecules with complex architectures and tailored functionalities, thereby contributing significantly to the fields of drug development, diagnostics, and materials science. nih.govchemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRULQRVJXQQPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Nα Fmoc Nε Benzyloxycarbonyl L Lysine

Principles of Selective Amino and Side-Chain Amine Protection

In peptide synthesis, it is essential to temporarily block reactive functional groups to prevent unwanted side reactions and ensure that peptide bonds form only between the desired carboxyl and amino groups. creative-peptides.comsbsgenetech.com The amino acid lysine (B10760008) presents a unique challenge as it contains two primary amine groups: the α-amino group, which participates in the formation of the peptide backbone, and the ε-amino group on its side chain. peptide.com To incorporate lysine into a peptide sequence correctly, these two amino groups must be distinguished using protecting groups with different chemical stabilities, a concept known as orthogonal protection. nih.gov

The synthesis of Fmoc-L-Lys(Cbz)-OH relies on the use of two such orthogonal protecting groups: the Fmoc group for the α-amine and the Cbz group for the side-chain ε-amine.

The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is a base-labile protecting group. altabioscience.com It is stable under the acidic conditions often used to remove other types of protecting groups, but it is readily cleaved by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). researchgate.net This property makes it ideal for protecting the α-amino group in modern solid-phase peptide synthesis (SPPS), as it can be removed at the beginning of each coupling cycle without disturbing the acid-labile protecting groups on amino acid side chains. altabioscience.comlifetein.com

The Cbz (Benzyloxycarbonyl or Z) Group: The Cbz group is stable to the mild basic conditions used to remove the Fmoc group. peptide.com However, it is susceptible to cleavage under different conditions, primarily catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or treatment with strong acids. sigmaaldrich.com This stability profile makes it an excellent choice for protecting the lysine side chain, ensuring it remains inert throughout the entire chain assembly process and is only removed during the final deprotection step. peptide.com

The orthogonality of the Fmoc and Cbz groups is the foundational principle that allows for the specific utility of Fmoc-L-Lys(Cbz)-OH. A researcher can selectively deprotect the α-amino group to elongate the peptide chain while the ε-amino group remains protected, preventing branching or other side reactions at the lysine side chain.

Table 1: Properties of Fmoc and Cbz Protecting Groups

| Feature | Fmoc Group | Cbz (Z) Group | Orthogonality |

|---|---|---|---|

| Chemical Name | 9-Fluorenylmethyloxycarbonyl | Benzyloxycarbonyl | N/A |

| Protected Group | α-Amino Group | ε-Amino Group (Side Chain) | Allows for selective deprotection of the α-amine for chain elongation. |

| Cleavage Condition | Mild base (e.g., 20% piperidine in DMF) | Catalytic Hydrogenolysis or Strong Acid | The cleavage conditions for one group do not affect the other. |

| Stability | Acid-stable | Base-stable | Ensures side-chain protection is maintained during α-amine deprotection cycles. |

| Role in SPPS | Temporary protection for peptide chain elongation | Semi-permanent protection of the side chain | Critical for preventing unwanted side-chain reactions during synthesis. |

Established Laboratory and Large-Scale Synthetic Routes

The synthesis of Fmoc-L-Lys(Cbz)-OH is typically achieved through a sequential, multi-step process starting from L-lysine. The key challenge is to selectively introduce the Cbz group onto the ε-amino group while leaving the α-amino group available for subsequent Fmoc protection.

A widely established and scalable method involves the use of a copper(II) complex to temporarily mask the α-amino and carboxyl groups of L-lysine. acs.orgnih.gov This strategy leverages the ability of α-amino acids to form stable chelate complexes with metal ions.

Step 1: Selective Nε-Benzyloxycarbonylation via Copper(II) Complex Formation

Complexation: L-lysine is treated with a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in an aqueous basic solution. This forms a deep blue, square planar copper(II)-lysinate complex. In this complex, the α-amino group and the carboxylate group are coordinated to the copper ion, effectively blocking them from reacting. The ε-amino group on the side chain remains free and accessible.

Protection: Benzyl chloroformate (Cbz-Cl), the reagent used to introduce the Cbz group, is added to the solution containing the copper complex. The reaction occurs selectively at the nucleophilic ε-amino group, forming Nε-benzyloxycarbonyl-L-lysine while it is still complexed with copper.

Decomplexation: The copper ion is removed to release the protected amino acid. This is typically achieved by treating the reaction mixture with an acid to lower the pH or with a stronger chelating agent like ethylenediaminetetraacetic acid (EDTA), which sequesters the Cu²⁺ ions. The resulting Nε-Cbz-L-lysine can then be isolated from the aqueous solution.

Step 2: Nα-Fmoc Protection

Reaction Setup: The isolated Nε-Cbz-L-lysine is dissolved in a suitable solvent system, often a mixture of an organic solvent like dioxane or tetrahydrofuran (B95107) (THF) and an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate). total-synthesis.com

Fmocylation: An Fmoc-donating reagent, most commonly N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), is added to the solution. Fmoc-OSu is favored over the more reactive Fmoc-Cl because it is more stable and less likely to cause side reactions. total-synthesis.com The α-amino group of Nε-Cbz-L-lysine acts as a nucleophile, attacking the carbonyl carbon of the Fmoc-OSu and displacing the N-hydroxysuccinimide leaving group.

Isolation and Purification: After the reaction is complete, the mixture is typically acidified, causing the desired product, Fmoc-L-Lys(Cbz)-OH, to precipitate out of the solution as it is generally less soluble in acidic water. The crude product is then collected by filtration.

This synthetic route is robust and has been adapted for both laboratory preparations and large-scale industrial production.

Optimization Strategies for Compound Purity and Reaction Yield

Achieving high purity and yield is critical for the production of Fmoc-L-Lys(Cbz)-OH, as impurities can lead to the formation of undesired by-products during peptide synthesis. ajpamc.com Optimization focuses on controlling reaction parameters and implementing effective purification protocols.

Reaction Optimization:

Control of pH: Maintaining the correct pH during each step is crucial. In the Nα-Fmoc protection step, the basic conditions must be sufficient to deprotonate the α-amino group, enhancing its nucleophilicity, but not so strong as to cause premature cleavage of the Fmoc group or other side reactions.

Temperature Control: Reactions are typically run at or below room temperature to minimize potential side reactions, including racemization at the α-carbon. nih.gov Exothermic reactions, such as the addition of Cbz-Cl or Fmoc-OSu, may require cooling to maintain a stable temperature.

Stoichiometry: Precise control over the molar ratios of reactants is essential. Using a slight excess of the protecting group reagent (e.g., Fmoc-OSu) can help drive the reaction to completion, but a large excess can complicate purification.

Choice of Base and Solvent: In the Fmocylation step, the choice of base and solvent can impact reaction rate and side products. Anhydrous conditions with a non-nucleophilic organic base may be used in alternative protocols to optimize solubility and reaction efficiency.

Purification Strategies: The primary method for purifying crude Fmoc-L-Lys(Cbz)-OH on both laboratory and industrial scales is recrystallization. ajpamc.com

The crude, filtered solid is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is soluble.

The solution is then allowed to cool slowly. As the temperature decreases, the solubility of the desired compound drops, and it crystallizes out of the solution, leaving impurities behind in the solvent.

Common solvent systems for the recrystallization of Fmoc-amino acids include mixtures of ethyl acetate, hexane, toluene, or alcohols. ajpamc.com

The purified crystals are collected by filtration, washed with a cold non-solvent to remove residual impurities, and dried under vacuum.

For very high purity requirements, especially at the laboratory scale, column chromatography over silica (B1680970) gel may be employed, although this is less economical for large-scale production. The purity of the final product is rigorously assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.com

Table 2: Key Parameters for Synthesis Optimization

| Parameter | Objective | Typical Approach |

|---|---|---|

| Temperature | Minimize racemization and side reactions. | Maintain reactions at 0°C to room temperature. |

| pH Control | Maximize nucleophilicity of amines; ensure product stability. | Use of buffers (e.g., NaHCO₃) or controlled addition of base. |

| Reagent Stoichiometry | Drive reaction to completion without excess waste. | Use of 1.0 to 1.1 equivalents of the protecting reagent. |

| Purification Method | Remove unreacted starting materials and by-products. | Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). |

| Purity Analysis | Confirm identity and quantify purity. | HPLC, NMR, and TLC. |

Integration of Nα Fmoc Nε Benzyloxycarbonyl L Lysine in Contemporary Peptide Synthesis Paradigms

Applications in Solid-Phase Peptide Synthesis (SPPS)

Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysine, commonly referred to as Fmoc-L-Lys(Cbz)-OH, is a critical building block in the chemical synthesis of peptides. Its utility is most pronounced in solid-phase peptide synthesis (SPPS), a methodology that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. altabioscience.com This approach allows for the efficient production of peptides by simplifying the purification process at each step of the synthesis. iris-biotech.de

Fundamental Principles of Fmoc-based SPPS Utilizing Lysine (B10760008) Derivatives

Fmoc-based SPPS is a widely adopted strategy for peptide synthesis due to its mild reaction conditions. americanpeptidesociety.org The fundamental principle revolves around the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to temporarily protect the α-amino group of the incoming amino acid. altabioscience.com The synthesis cycle begins with the deprotection of the N-terminal Fmoc group on the resin-bound peptide, typically using a secondary amine base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). americanpeptidesociety.org This exposes a free amine, which is then ready to react with the next Fmoc-protected amino acid. iris-biotech.de

This incoming amino acid's carboxyl group is activated by a coupling reagent to facilitate the formation of a peptide bond. altabioscience.com For lysine residues, the ε-amino group in its side chain must also be protected to prevent unwanted side reactions, such as branching of the peptide chain. openaccesspub.org This is where derivatives like Fmoc-L-Lys(Cbz)-OH become essential, with the benzyloxycarbonyl (Cbz) group serving as the side-chain protection. After each coupling step, the resin is thoroughly washed to remove excess reagents and byproducts before the next deprotection and coupling cycle commences. This iterative process is repeated until the desired peptide sequence is assembled. iris-biotech.de

The Concept of Orthogonality in Nα-Fmoc and Nε-Cbz Protection

The success of complex peptide synthesis, especially those involving lysine, hinges on the concept of orthogonal protection. peptide.com This principle dictates that the different protecting groups used in the synthesis can be removed under distinct chemical conditions without affecting each other. peptide.com The combination of the Nα-Fmoc and Nε-Cbz protecting groups in Fmoc-L-Lys(Cbz)-OH is a classic example of an orthogonal protection strategy. chempep.comtotal-synthesis.com

The orthogonality of the Fmoc and Cbz groups stems from their vastly different chemical labilities. masterorganicchemistry.com The Nα-Fmoc group is sensitive to basic conditions and is readily cleaved by secondary amines like piperidine. chempep.com This deprotection occurs via a β-elimination mechanism. peptide.com

Conversely, the Nε-Cbz group is stable to the basic conditions used for Fmoc removal. chempep.com It is, however, susceptible to cleavage by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or strong acids like hydrofluoric acid (HF), conditions under which the Fmoc group remains stable. chempep.commasterorganicchemistry.com This differential stability allows for the selective removal of the Nα-Fmoc group at each step of peptide elongation without disturbing the Cbz protection on the lysine side chain. chempep.com

| Protecting Group | Chemical Name | Abbreviation | Cleavage Condition |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) |

| Cbz | Benzyloxycarbonyl | Z | Catalytic Hydrogenation (e.g., H₂, Pd/C) or strong acid |

The orthogonality between the Fmoc and Cbz groups enables strategic, selective deprotection for on-resin modifications of the lysine side chain. iris-biotech.de After the peptide chain has been assembled, the Nα-Fmoc group of the final amino acid can be removed. Subsequently, while the peptide remains anchored to the resin and all other side-chain protecting groups (including Cbz) are intact, the lysine's ε-amino group can be selectively deprotected if a different orthogonal protecting group were used in its place (e.g., Alloc or Dde). However, with the Cbz group, this selective on-resin deprotection is less common due to the harsh conditions required for its removal, which could potentially cleave the peptide from certain resins. The more common strategy is to complete the peptide sequence, cleave it from the resin, and then perform solution-phase modifications after global deprotection.

Coupling Reagent Selection and Efficiency in Fmoc-SPPS with Nα-Fmoc-Nε-Benzyloxycarbonyl-L-Lysine

The efficiency of peptide bond formation during SPPS is heavily dependent on the choice of coupling reagent. These reagents activate the carboxylic acid of the incoming Fmoc-amino acid to facilitate its reaction with the free N-terminal amine of the resin-bound peptide. nih.gov For the incorporation of Fmoc-L-Lys(Cbz)-OH, a variety of coupling reagents can be employed.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. bachem.com

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress racemization. peptide.com

Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are known for their high coupling efficiency. bachem.com

Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective and widely used due to their rapid coupling times and low rates of racemization. chempep.compeptide.com

The choice of reagent can be influenced by factors such as the steric hindrance of the amino acids being coupled and the potential for side reactions. For standard couplings involving Fmoc-L-Lys(Cbz)-OH, reagents like HBTU and HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA) are generally very effective. chempep.com

| Coupling Reagent | Class | Common Additive/Base |

| DIC | Carbodiimide | HOBt, Oxyma |

| HBTU | Aminium/Uronium Salt | DIPEA, HOBt |

| HATU | Aminium/Uronium Salt | DIPEA, HOAt |

| PyBOP | Phosphonium Salt | DIPEA |

Management of Common Side Reactions Affecting Lysine Residues during Peptide Elongation

While Fmoc-SPPS is a robust method, several side reactions can occur during peptide elongation, particularly involving lysine residues. One potential issue is incomplete deprotection of the Nα-Fmoc group, which can lead to truncated peptide sequences. iris-biotech.de This can often be mitigated by extending the deprotection time or using a stronger base cocktail. iris-biotech.de

Another concern is incomplete coupling, where the incoming Fmoc-L-Lys(Cbz)-OH fails to react completely with the N-terminal amine. This results in deletion sequences, where one or more amino acids are missing from the final peptide. Using more potent coupling reagents like HATU or repeating the coupling step can help drive the reaction to completion. chempep.com

Racemization, the loss of stereochemical integrity at the α-carbon, can also occur during the activation and coupling steps, although it is generally minimized with urethane-protected amino acids like Fmoc derivatives. bachem.com The choice of coupling reagent and base is crucial in preventing this side reaction. chempep.com For instance, the use of additives like HOBt and avoiding excessive amounts of certain bases can reduce the risk of racemization. bachem.com

Finally, during the final cleavage of the peptide from the resin and removal of all protecting groups with strong acid (e.g., trifluoroacetic acid), the Cbz group on lysine is removed. The resulting free ε-amino group is generally stable, but proper scavengers must be included in the cleavage cocktail to prevent side reactions with other reactive species generated during deprotection. sigmaaldrich.com

Advanced Applications and Structural Engineering Via Nα Fmoc Nε Benzyloxycarbonyl L Lysine

Synthesis of Branched Peptides and Dendrimeric Structures

Fmoc-L-Lys(Cbz)-OH is a critical building block for creating branched and dendrimeric peptides. The ability to selectively remove the Fmoc group while keeping the Cbz group intact allows for the elongation of the main peptide chain. Subsequently, the Cbz group can be removed to expose the ε-amino group, which then serves as a new point for peptide chain initiation, leading to a branched structure. This methodology is fundamental to the synthesis of dendrimeric structures where multiple peptide chains radiate from a central core.

Creation of Multi-Antigenic Peptides (MAPs) and Scaffold-Based Systems

A significant application of branched peptide synthesis is the creation of Multi-Antigenic Peptides (MAPs). nih.govlifetein.comnih.gov MAPs are dendrimeric molecules that present multiple copies of a single peptide epitope, thereby increasing the antigenicity and eliciting a stronger immune response without the need for a carrier protein. nih.govlifetein.com The synthesis of MAPs often utilizes a lysine (B10760008) core. nih.gov By using Fmoc-protected lysine derivatives, such as di-Fmoc-Lys-OH, multiple branching points can be introduced. nih.gov The peptide of interest is then synthesized on each of these branches. nih.govlifetein.com

The general process for MAP synthesis using Fmoc chemistry involves:

Starting with a resin support, often a Rink amide resin. nih.gov

Coupling a branching lysine derivative, like di-Fmoc-Lys-OH, to the resin. nih.gov

Removing the Fmoc protecting groups from the lysine branches.

Sequentially coupling the desired amino acids to build the antigenic peptide on each branch. nih.govnih.gov

This divergent approach allows for the creation of four- or eight-branch MAPs, which can present a high density of the antigenic peptide. lifetein.com The choice between a four- or eight-branch system often depends on the length of the peptide; shorter peptides (≤15 residues) are typically synthesized on eight-branch cores, while longer peptides (>20 residues) are better suited for four-branch cores. lifetein.com

The table below summarizes the key features of MAPs synthesized using Fmoc-L-Lys(Cbz)OH and related derivatives.

| Feature | Description |

| Core Structure | Typically a branched lysine core. nih.gov |

| Branching | Achieved using di-Fmoc-Lys-OH or similar derivatives. nih.gov |

| Antigen Presentation | Multiple copies of the same peptide epitope are presented. nih.govlifetein.com |

| Immunogenicity | Enhanced immune response compared to single peptide antigens. lifetein.com |

| Carrier Protein | Not required, simplifying the immunogen formulation. lifetein.com |

Development of Complex Peptide Architectures

The orthogonal protection offered by Fmoc-L-Lys(Cbz)-OH is pivotal in the construction of sophisticated peptide architectures beyond simple linear or branched structures. This includes the incorporation into cyclic scaffolds and the controlled synthesis of polypeptides.

Incorporation into Diketopiperazine Scaffolds

Diketopiperazines (DKPs) are cyclic dipeptides that serve as valuable scaffolds in medicinal chemistry due to their conformational rigidity and resistance to enzymatic degradation. researchgate.net Fmoc-L-Lys(Cbz)-OH and other orthogonally protected lysine derivatives are instrumental in creating functionalized DKP scaffolds. rsc.orgnih.gov

The synthesis of DKP scaffolds often involves the coupling of two amino acids, followed by an intramolecular cyclization. By using Fmoc-protected lysine derivatives, it is possible to introduce reactive handles onto the DKP core for further modification. For instance, a dipeptide precursor can be synthesized using an Nα-Fmoc protected lysine. rsc.org After the coupling reaction, the Fmoc group is removed, and the resulting free amine undergoes intramolecular cyclization to form the DKP ring. rsc.org The protected side chain of the lysine residue can then be deprotected to allow for the attachment of other molecules, creating complex, multi-functional structures. rsc.org

Research has demonstrated the synthesis of 1,3,6-trisubstituted-2,5-diketopiperazine scaffolds with "clickable" functionalities for biomolecular assembly. rsc.org These scaffolds are often prepared from L-lysine residues, highlighting the importance of orthogonally protected lysine derivatives in their construction. rsc.org

Controlled Polymerization of N-Carboxy Anhydrides for Polypeptide Synthesis

The synthesis of well-defined polypeptides with complex architectures can be achieved through the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). mdpi.commdpi.comillinois.edu Fmoc-L-Lys(Cbz)-OH is a precursor to Nε-benzyloxycarbonyl-L-lysine N-carboxy anhydride (B1165640) (Lys(Cbz)-NCA), a key monomer in this process.

The use of NCAs with orthogonal protecting groups, such as Nε-Fmoc-l-Lysine NCA, allows for the synthesis of block and graft copolypeptides. mdpi.com For example, a diblock copolypeptide can be synthesized by first polymerizing Nε-Boc-l-Lysine NCA, followed by the polymerization of Nε-Fmoc-l-Lysine NCA. mdpi.com The Fmoc groups on the second block can then be selectively removed under basic conditions, and the exposed ε-amino groups can act as initiators for the ROP of another NCA monomer, leading to the formation of a graft copolypeptide. mdpi.com This strategy provides precise control over the polymer's architecture and functionality.

The table below outlines the steps for synthesizing a block-graft copolypeptide using orthogonally protected lysine NCAs.

| Step | Description | Monomer(s) Used |

| 1. First Block Polymerization | Synthesis of the initial polymer block. | Nε-Boc-l-Lysine NCA |

| 2. Second Block Polymerization | Addition of the second block to the polymer chain. | Nε-Fmoc-l-Lysine NCA |

| 3. Selective Deprotection | Removal of the Fmoc protecting groups from the second block. | Basic conditions (e.g., piperidine) |

| 4. Grafting | Polymerization of a third monomer from the deprotected side chains. | e.g., Nim-Trityl-l-Histidine NCA |

| 5. Final Deprotection | Removal of remaining protecting groups (e.g., Boc, Trt). | Acidic conditions (e.g., TFA) |

Strategies for Chemoselective Ligation and Cyclization

Fmoc-L-Lys(Cbz)-OH plays a role in strategies for chemoselective ligation and cyclization, which are essential techniques for synthesizing large peptides and proteins, as well as cyclic peptides with enhanced stability and biological activity. The orthogonal nature of the Fmoc and Cbz protecting groups allows for the selective deprotection of either the N-terminus or the lysine side chain, enabling site-specific reactions.

While native chemical ligation (NCL) typically involves an N-terminal cysteine, variations and other ligation methods can utilize the amino group of a lysine side chain. nih.govrsc.org For instance, the ε-amino group of lysine can be involved in aminolysis reactions for peptide cyclization, although this can be less chemoselective than NCL. nih.gov The ability to selectively deprotect the lysine side chain using Fmoc-L-Lys(Cbz)-OH allows for its participation in such ligation and cyclization strategies at a specific point in the peptide sequence.

Peptide Conjugation and Site-Specific Labeling Methodologies

The selective deprotection of the ε-amino group of lysine, made possible by using precursors like Fmoc-L-Lys(Cbz)-OH, is a cornerstone of peptide conjugation and site-specific labeling. chemimpex.compeptide.com Once the main peptide chain is synthesized, the Cbz group on the lysine side chain can be removed to reveal a nucleophilic amino group. This group can then be reacted with a variety of molecules, including fluorescent dyes, biotin (B1667282), polyethylene (B3416737) glycol (PEG), or other bioactive moieties. peptide.comchempep.com

This site-specific modification is crucial for:

Fluorescent Labeling: Attaching fluorophores to study peptide localization, conformation, and interaction with biological targets. sigmaaldrich.com

Biotinylation: Introducing biotin for affinity purification or detection using streptavidin-based systems. peptide.com

PEGylation: Conjugating PEG chains to improve the solubility, stability, and pharmacokinetic profile of therapeutic peptides.

Drug Conjugation: Linking cytotoxic drugs to targeting peptides for the development of antibody-drug conjugates (ADCs) or peptide-drug conjugates.

The use of Fmoc-L-Lys(Cbz)-OH and other orthogonally protected lysine derivatives provides chemists with the flexibility to introduce these modifications at precise locations within a peptide sequence, thereby creating well-defined and functional peptide conjugates. peptide.com

On-Resin Derivatization of Lysine ε-Amine

The use of Fmoc-L-Lys(Cbz)-OH in Solid-Phase Peptide Synthesis (SPPS) allows for the site-specific modification of the lysine side chain after it has been incorporated into a growing peptide sequence. alfa-chemistry.com This is possible because the deprotection conditions for the Fmoc and Cbz groups are mutually exclusive, a concept known as orthogonality. peptide.com During standard Fmoc-based SPPS, the Nα-Fmoc group is removed at each cycle using a mild base, typically piperidine (B6355638), to allow for the elongation of the peptide chain. The Nε-Cbz group, however, is completely stable to these basic conditions.

Furthermore, the Cbz group is also resistant to cleavage by moderate acids like trifluoroacetic acid (TFA), which is often used to remove other side-chain protecting groups (e.g., Boc, tBu) and to cleave the completed peptide from the solid support. alfa-chemistry.com This unique stability profile allows for a specific workflow: the peptide chain can be fully assembled, and other acid-labile protecting groups can even be removed, all while the Cbz group remains on the lysine side chain, keeping its ε-amino function masked.

To achieve on-resin derivatization, the Cbz group is selectively removed while the peptide is still anchored to the solid support. This is typically accomplished through catalytic hydrogenation (e.g., using a palladium catalyst, Pd/C) or with strong acids that are not typically used in standard SPPS cleavage, such as trifluoromethanesulfonic acid (TFMSA). alfa-chemistry.com Once the Cbz group is cleaved, the ε-amine of the lysine residue is exposed and becomes available for a wide range of on-resin chemical modifications. These modifications can include:

Acylation: Introducing novel chemical moieties by reaction with activated carboxylic acids.

Alkylation: Modifying the charge or steric properties of the side chain.

Conjugation: Attaching reporter molecules such as fluorophores, biotin, or chelating agents for diagnostic or imaging purposes. peptide.com

Branching: Using the newly freed amine as an anchor point to initiate the synthesis of a second peptide chain, creating branched peptide structures. chempep.com

This on-resin approach is highly efficient as it allows for complex modifications to be performed in a systematic, controlled manner before the final peptide is cleaved and purified, often leading to higher yields and purity of the final functionalized product.

| Protecting Group | Chemical Structure Location | Common Deprotection Reagent | Stability Conditions |

|---|---|---|---|

| Fmoc | α-Amine | 20% Piperidine in DMF | Stable to acid and hydrogenolysis |

| Cbz (Z) | ε-Amine | H₂/Pd/C (Hydrogenolysis) or Strong Acid (TFMSA) | Stable to mild base (piperidine) and moderate acid (TFA) |

| Boc / tBu | Other Side Chains (e.g., Asp, Glu, Tyr) | Trifluoroacetic Acid (TFA) | Stable to mild base (piperidine) and hydrogenolysis |

Applications in Functional Peptide Design

The distinct chemical properties of the Cbz group make Fmoc-L-Lys(Cbz)-OH an invaluable tool for the rational design of functional peptides and complex molecular architectures. Its stability towards TFA provides a significant advantage over the more commonly used Fmoc-L-Lys(Boc)-OH derivative, where the Boc group would be unintentionally removed during standard cleavage from many resin types. peptide.comalfa-chemistry.com

One major application is in the synthesis of protected peptide fragments for use in segment condensation. A peptide sequence containing a Cbz-protected lysine can be synthesized and cleaved from an acid-sensitive resin, leaving the Cbz group intact. This fully protected fragment can then be coupled with another peptide segment in solution, a strategy often used to build very large proteins. The Cbz group can be removed at a later, strategic point in the synthesis.

Fmoc-L-Lys(Cbz)-OH is also employed in the synthesis of structurally complex peptides , such as head-to-tail cyclic peptides and diketopiperazines. rsc.org In these designs, multiple orthogonal protecting groups are often required to selectively unmask different functional groups at precise moments to guide intramolecular reactions. The Cbz group, with its unique removal condition via hydrogenolysis, expands the toolkit available to peptide chemists, complementing other groups like Alloc (removed by palladium catalysis) and Boc (removed by acid). rsc.org

Furthermore, this building block facilitates the creation of site-specifically modified peptides for therapeutic or research applications. For instance, a peptide can be synthesized, purified with the Cbz group still attached, and then subjected to hydrogenolysis in solution to expose the ε-amine for conjugation. This approach is particularly useful for attaching sensitive moieties that would not survive the final peptide cleavage or deprotection steps. This method ensures that the modification occurs only at the intended lysine residue, yielding a homogeneous final product. This level of control is critical in drug development, where the precise structure of a peptide-drug conjugate dictates its efficacy and pharmacological profile.

| Fmoc-Lysine Derivative | ε-Amine Protection | Primary Deprotection Method | Key Application in Functional Design |

|---|---|---|---|

| Fmoc-L-Lys(Boc)-OH | Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA) | Standard incorporation of lysine; ε-amine deprotected during final cleavage. chempep.com |

| Fmoc-L-Lys(Alloc)-OH | Alloc (Allyloxycarbonyl) | Palladium(0) Catalysis | Orthogonal protection for on-resin cyclization or modification under neutral conditions. |

| Fmoc-L-Lys(Cbz)-OH | Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenolysis | Synthesis of protected fragments; post-synthetic modification in solution; alternative orthogonality. alfa-chemistry.comrsc.org |

Analytical Characterization Methodologies in the Synthesis of Nα Fmoc Nε Benzyloxycarbonyl L Lysine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of Fmoc-L-Lys(Cbz)-OH and its derivatives. These methods provide detailed information about the molecular framework and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize Fmoc-L-Lys(Cbz)-OH and its derivatives, providing detailed information about the chemical environment of individual atoms. researchgate.net

In the ¹H NMR spectrum of a related compound, Nε-Carbobenzyloxy-L-Lysine (Lys(Cbz)) NCA, the signals corresponding to different protons can be assigned. For instance, the aromatic protons of the benzyloxycarbonyl (Cbz) group typically appear in the range of δ 7.26-7.39 ppm. rsc.org The protons of the fluorenylmethoxycarbonyl (Fmoc) group in its derivatives are also readily identifiable, with aromatic protons resonating between 7.33 and 7.78 ppm. nih.gov The α-proton of the lysine (B10760008) backbone is a key diagnostic signal, often appearing as a triplet around 4.44 ppm. rsc.org The methylene (B1212753) protons of the lysine side chain give rise to a series of multiplets at various chemical shifts. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In the spectrum of Lys(Cbz) NCA, the carbonyl carbons of the urethane (B1682113) and anhydride (B1165640) groups are observed at distinct chemical shifts, for example, around δ 154.1 ppm and δ 172.4 ppm, respectively. rsc.org The aromatic carbons of the Cbz and Fmoc groups, as well as the aliphatic carbons of the lysine side chain and the Fmoc group, also show characteristic signals. researchgate.netrsc.org

Table 1: Representative ¹H NMR Spectral Data for a Lys(Cbz) Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH (amide) | 9.09 | s |

| Aromatic (Cbz) | 7.26 - 7.39 | m |

| Ar-CH₂ (Cbz) | 5.06 | s |

| α-CH (Lysine) | 4.43 - 4.45 | t |

| ε-CH₂ (Lysine) | 2.98 - 3.02 | q |

| β, γ, δ-CH₂ (Lysine) | 1.26 - 1.78 | m |

Data sourced from a study on Lys(Cbz) NCA. rsc.org

Table 2: Representative ¹³C NMR Spectral Data for a Lys(Cbz) Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| CHC(O)O | 172.4 |

| CH₂NHCOO (urethane) | 157.8 |

| CHNHCOO (urethane) | 154.1 |

| Aromatic (Cbz) | 128.07 - 137.0 |

| Ar-CH₂ (Cbz) | 67.6 |

| α-CH (Lysine) | 54.4 |

| ε-CH₂ (Lysine) | 41.5 |

| Side Chain CH₂ | 24.2 - 29.8 |

Data sourced from a study on Lys(Cbz) NCA. rsc.org

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the context of Fmoc-L-Lys(Cbz)-OH, IR spectroscopy can confirm the presence of key carbonyl stretching vibrations from the Fmoc, Cbz, and carboxylic acid moieties. For instance, the carbonyl group of the Fmoc protecting group typically shows a characteristic absorption peak around 1706 cm⁻¹. mdpi.com The amide carbonyl of the Cbz group and the carboxylic acid carbonyl also have distinct IR signals. rsc.orgmdpi.com The N-H stretching vibrations of the amide groups and the aromatic C-H stretching of the Fmoc and Cbz groups are also observable. rsc.org The monitoring of the appearance or disappearance of these characteristic peaks is also a useful tool for tracking the progress of a reaction, such as the formation of an N-carboxy anhydride derivative. mdpi.com

Table 3: Key IR Absorption Frequencies for Fmoc-L-Lysine Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H (amide & amine) | 3283 - 3710 |

| C-H (aliphatic) | 2892 |

| C=O (amide) | 1652 |

| C=O (Fmoc) | 1706 |

| N-H (bend) | 1537 |

| Aromatic C=C | 1686 |

Data compiled from studies on related Fmoc-lysine derivatives. rsc.orgmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and assessing its purity. researchgate.net It provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. mdpi.com This is essential for confirming the identity of the target compound, Fmoc-L-Lys(Cbz)-OH, which has a calculated molecular weight of 502.57 g/mol . fishersci.co.uknih.gov HRMS can also be used to identify and quantify impurities, even those with very similar masses to the main product. mdpi.com Electrospray ionization (ESI) is a common ionization technique used in HRMS for the analysis of amino acid derivatives. csic.esrsc.org

Table 4: Molecular Properties of Fmoc-L-Lys(Cbz)-OH

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₉H₃₀N₂O₆ | fishersci.co.ukthermofisher.com |

| Molecular Weight | 502.57 g/mol | fishersci.co.uk |

| Exact Mass | 502.21038668 Da | nih.gov |

Data obtained from chemical databases. fishersci.co.uknih.govthermofisher.com

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating the components of a mixture, making them indispensable for monitoring the progress of a reaction and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of Fmoc-protected amino acids and their derivatives. sigmaaldrich.comsigmaaldrich.com Reversed-phase HPLC (RP-HPLC), typically using a C18 column, is commonly employed to separate the desired product from starting materials, reagents, and by-products. rsc.orgrsc.org

The purity of Fmoc-L-Lys(Cbz)-OH is often determined by HPLC, with purities of ≥98% being commonly reported. sigmaaldrich.com HPLC is also an invaluable tool for monitoring the progress of a synthesis. By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of the product, allowing for the optimization of reaction conditions. researchgate.netrsc.org The use of a UV detector, often set at 214 nm or 280 nm, allows for the sensitive detection of the peptide bonds and aromatic groups present in the molecules. rsc.orgrsc.org

Table 5: Typical HPLC Systems for Analysis of Fmoc-Amino Acid Derivatives

| Parameter | Description |

|---|---|

| Column | Reversed-phase C8 or C18 |

| Mobile Phase | A gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA) or formic acid. csic.esrsc.org |

| Flow Rate | Typically in the range of 0.4 - 1.0 mL/min for analytical separations. rsc.orgrsc.org |

| Detection | UV absorbance at 214 nm, 280 nm, or a diode array detector. rsc.orgrsc.org |

Information compiled from various sources on peptide and amino acid analysis. csic.esrsc.orgrsc.orgrsc.org

Determination of Enantiomeric Purity

The enantiomeric purity of Fmoc-protected amino acids, including Fmoc-L-Lys(Cbz)-OH, is expected to be high, often greater than 99.0% enantiomeric excess (ee), with some applications requiring a purity of ≥99.8% ee. phenomenex.comwindows.net Achieving this level of precision necessitates the use of highly sensitive and accurate analytical techniques.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely employed and effective technique for determining the enantiomeric purity of Fmoc-amino acids. rsc.orgphenomenex.com The Fmoc group provides a strong chromophore, facilitating UV detection. cat-online.com

Several studies have focused on developing and optimizing chiral HPLC methods for a range of Nα-Fmoc protected amino acids. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and excellent chiral recognition capabilities. phenomenex.comwindows.net For instance, a study exploring four different polysaccharide-based CSPs under reversed-phase conditions found that Lux Cellulose-2 and Lux Cellulose-3 were highly successful in resolving the enantiomers of 19 common Fmoc-protected amino acids. phenomenex.com

The choice of mobile phase composition, including the organic modifier and acidic additive, is crucial for achieving successful chiral separation. A combination of acetonitrile as the organic modifier and trifluoroacetic acid (TFA) as the acidic additive has been shown to be effective for the chiral separation of Fmoc-amino acid derivatives. phenomenex.com The concentration of the mobile phase additives, such as triethylamine (B128534) (TEA) and formic acid (FA), can also significantly influence the retention and resolution of enantiomers. nih.gov

Beyond HPLC, other analytical techniques can be employed. Gas chromatography (GC) on a chiral column is another viable method, often requiring derivatization of the amino acid to ensure volatility. cat-online.com Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral auxiliaries, has also been described for the rapid determination of enantiomeric excess in protected amino acids. rsc.org

For Fmoc-L-Lys(Cbz)-OH specifically, commercial suppliers typically guarantee an enantiomeric purity of ≥ 99.5%. sigmaaldrich.com This is routinely verified by chiral HPLC analysis.

The table below summarizes findings from various studies on the chiral separation of Fmoc-protected amino acids, including lysine derivatives, highlighting the different analytical conditions and outcomes.

| Compound | Analytical Method | Chiral Stationary Phase (CSP) | Mobile Phase | Key Findings | Reference |

| Fmoc-L-Lys(Boc)-OH | Chiral HPLC | CHIRALPAK ZWIX(+) | H2O/MeOH (1/99 v/v) with 30 mM TEA and 60 mM FA | D-enantiomer elutes before L-enantiomer. | hplc.eu |

| Fmoc-L-Lys(Boc)-OH | SFC | QN-AX™ | CO2/MeOH (60/40 v/v) with 30 mM base and 60 mM FA | The nature of the base additive had a minimal effect on chromatographic parameters. | nih.gov |

| 19 Common Fmoc-protected α-amino acids | Chiral HPLC | Lux Cellulose-2 | Acetonitrile and Trifluoroacetic Acid | All evaluated Fmoc-amino acids were fully resolved in less than 25 minutes. | phenomenex.com |

| Nα-Fmoc amino acid derivatives | Chiral HPLC | CHIRALPAK IA, IC, and QNAX | Varied | CHIRALPAK IC showed better selectivity and resolution for most natural and unnatural Nα-PADs. | rsc.org |

| Nε-Cbz-protected lysine derivative | Chiral HPLC | Not specified | Not specified | Achieved enantioretentive α-deuteration with 99% ee. | nih.gov |

Emerging Research Directions and Future Perspectives in Fmoc L Lys Cbz Oh Utilization

Innovation in Deprotection Chemistry and Orthogonal Strategies

The core strength of Fmoc-L-Lys(Cbz)-OH lies in the orthogonality of its protecting groups, which allows for selective deprotection. fiveable.mebiosynth.com The Fmoc group is typically removed using a secondary amine base like piperidine (B6355638), while the Cbz group is cleaved under different conditions, such as catalytic hydrogenation. masterorganicchemistry.com This differential reactivity is essential for complex peptide synthesis.

Recent research has focused on refining and expanding these deprotection methods to enhance the versatility of Fmoc-based strategies. For instance, novel Fmoc deprotection methods are being explored to accommodate sensitive peptide sequences that might be compromised by standard basic conditions. nih.govresearchgate.netacs.org One such innovation involves the use of hydrogenolysis under mildly acidic conditions for Fmoc removal. nih.govresearchgate.netacs.orgacs.org This approach is particularly valuable for synthesizing peptides containing reactive electrophiles that are incompatible with traditional basic deprotection, and it is also compatible with the acid-sensitive Boc (tert-butoxycarbonyl) protecting group. nih.govacs.org

The development of new protecting groups and their integration into orthogonal schemes continues to be an active area of research. ub.edu The goal is to create a broader toolbox of protecting groups that can be removed under a wider variety of specific and mild conditions, thereby enabling the synthesis of increasingly complex and modified peptides. researchgate.netub.edu This includes the design of protecting groups sensitive to enzymatic cleavage or light, adding further layers of orthogonality. ub.eduiris-biotech.de

| Protecting Group Combination | Deprotection Conditions | Orthogonality Principle |

| Fmoc/Cbz | Fmoc: Base (e.g., piperidine); Cbz: Hydrogenolysis | Base vs. Catalytic Reduction masterorganicchemistry.com |

| Fmoc/Boc | Fmoc: Base; Boc: Acid (e.g., TFA) | Base vs. Acid Lability iris-biotech.dechempep.com |

| Alloc/Fmoc | Alloc: Palladium catalyst; Fmoc: Base | Metal-catalyzed vs. Base Lability fiveable.me |

| Fmoc/Mmt | Fmoc: Base; Mmt: Mild Acid | Base vs. Highly Acid Labile iris-biotech.de |

| Fmoc/NDBFOC | Fmoc: Base; NDBFOC: Photolysis (UV light) | Base vs. Light Sensitivity iris-biotech.de |

Integration into Automated and High-Throughput Peptide Synthesis Platforms

The compatibility of Fmoc chemistry with solid-phase peptide synthesis (SPPS) has made it the dominant strategy for automated peptide synthesizers. frontiersin.orgnih.govtotal-synthesis.com The mild conditions required for Fmoc deprotection, compared to the harsh acids used in Boc chemistry, have facilitated its widespread adoption. frontiersin.orgnih.gov Automated platforms enable the rapid and efficient synthesis of peptides, which is crucial for research and therapeutic development. unc.eduresearchgate.net

Fmoc-L-Lys(Cbz)-OH is readily integrated into these automated workflows. High-throughput peptide synthesis, which involves the parallel synthesis of large numbers of peptides, heavily relies on the robustness and reliability of Fmoc chemistry. unc.eduresearchgate.netresearchgate.net These platforms are used to create peptide libraries for drug screening, epitope mapping, and other biological applications. researchgate.netresearchgate.net The use of Fmoc-protected amino acids, including Fmoc-L-Lys(Cbz)-OH, is standard in these systems, which often employ techniques like microwave-assisted synthesis to accelerate the coupling and deprotection steps. researchgate.net

Facilities specializing in high-throughput peptide synthesis routinely use automated Fmoc SPPS to produce peptides with various modifications, including unnatural amino acids and fluorescent tags. unc.edu The ability to synthesize large libraries of peptides quickly is a significant advantage for modern drug discovery and biological research. researchgate.netresearchgate.net

| Synthesis Platform | Key Features | Relevance of Fmoc-L-Lys(Cbz)-OH |

| Automated SPPS | Stepwise, solid-support based synthesis with automated reagent delivery and washing. frontiersin.orgnih.gov | Fmoc group is ideal for the iterative deprotection cycles in automated synthesis due to mild removal conditions. frontiersin.orgtotal-synthesis.com |

| Microwave-Assisted SPPS | Uses microwave energy to accelerate coupling and deprotection reactions, significantly reducing synthesis time. researchgate.net | The stability of the Cbz group under these conditions allows for its use in rapid synthesis protocols. |

| High-Throughput Synthesis | Parallel synthesis of many peptides simultaneously, often in 96-well plate formats. researchgate.netresearchgate.net | Essential for creating large peptide libraries for screening purposes; Fmoc chemistry is the standard. unc.eduresearchgate.net |

Advanced Applications in Chemical Biology and Supramolecular Chemistry

The unique properties of Fmoc-L-Lys(Cbz)-OH and related lysine (B10760008) derivatives extend their utility beyond simple peptide synthesis into the realms of chemical biology and supramolecular chemistry.

In chemical biology, the lysine side chain is a common site for modification and bioconjugation. chempep.com After selective deprotection of the Cbz group, the exposed ε-amino group can be functionalized with a variety of molecules, including fluorescent probes, biotin (B1667282) tags, or drug payloads. chempep.com This allows for the creation of sophisticated molecular tools for studying biological processes.

In the field of supramolecular chemistry, Fmoc-protected amino acids and short peptides have been shown to self-assemble into well-ordered nanostructures, such as hydrogels, nanotubes, and nanofibers. dergipark.org.trnih.govnih.gov The aromatic Fmoc group plays a crucial role in driving this self-assembly through π-π stacking interactions, while hydrogen bonding and hydrophobic interactions also contribute. dergipark.org.tr Lysine-containing self-assembling peptides are of particular interest due to their potential biomedical applications, including as antimicrobial agents and scaffolds for tissue regeneration. nih.govnih.govresearchgate.net The ability of L-lysine to disrupt bacterial membranes, combined with the gelling properties conferred by the Fmoc group, makes these materials promising for the development of new biocompatible and therapeutic hydrogels. nih.govnih.gov

Recent studies have explored the self-assembly of dipeptides where the lysine side chain is also protected by an Fmoc group (Fmoc-Lys(Fmoc)-OH), demonstrating the versatility of the Fmoc moiety in directing supramolecular organization. nih.gov The use of a benzyloxycarbonyl (Cbz) group on the lysine side chain, as in Fmoc-L-Lys(Cbz)-OH, can also influence the self-assembly process, offering another avenue for tuning the properties of the resulting nanomaterials. nih.govresearchgate.net

| Area of Application | Role of Fmoc-L-Lys(Cbz)-OH and Derivatives | Research Findings |

| Chemical Biology | Serves as a precursor for site-specific modification of peptides. | The ε-amino group of lysine, after Cbz deprotection, can be conjugated with probes or drugs. chempep.com |

| Supramolecular Chemistry | Building block for self-assembling peptides and hydrogels. dergipark.org.trnih.gov | Fmoc and Cbz groups contribute to the non-covalent interactions (π-π stacking, hydrophobic) that drive the formation of nanostructures. dergipark.org.trnih.govresearchgate.net |

| Biomedical Materials | Used to create antimicrobial hydrogels and tissue engineering scaffolds. nih.govnih.govresearchgate.net | Lysine-based self-assembling peptides show antimicrobial activity and biocompatibility. nih.govresearchgate.net |

Q & A

What are the critical parameters for synthesizing Fmoc-L-Lys(Cbz)OH with high purity (>99%) in solid-phase peptide synthesis (SPPS)?

Answer:

Achieving high purity requires stringent control of coupling efficiency and side-chain protection. Use pre-activated derivatives (e.g., HBTU/HOBt) in DMF to enhance coupling kinetics, and monitor reaction completion via Kaiser or chloranil tests . Purity is validated by HPLC (≥99.0%) and chiral chromatography (enantiomeric purity ≥99.8%) to ensure minimal diastereomer formation . Critical steps include:

- Deprotection: Use 20% piperidine in DMF for Fmoc removal, ensuring complete cleavage without side reactions.

- Washing: Extensive DMF and DCM washes between cycles to remove unreacted reagents.

- Scale considerations: Optimize molar ratios (e.g., 3:1 excess of this compound to resin-bound peptide) for high-yield incorporation .

How should this compound be handled to prevent degradation during long-term storage?

Answer:

Store the compound in airtight, light-protected containers at -20°C under inert gas (argon or nitrogen) to minimize oxidation and hydrolysis . For lyophilized powders, maintain desiccated conditions (silica gel packets) to avoid moisture absorption, which can lead to carbamate decomposition . Prior to use, equilibrate to room temperature in a dry environment to prevent condensation .

What role does this compound play in introducing orthogonal protection for branched peptide synthesis?

Answer:

The Cbz group on the lysine side chain provides orthogonal protection to the Fmoc α-amino group, enabling selective deprotection. This is critical for synthesizing branched peptides:

- Selective cleavage: Use hydrogenolysis (H₂/Pd-C) or TFA/thioanisole to remove Cbz while retaining Fmoc .

- Coupling strategy: After deprotection, the exposed ε-amino group serves as a site for further functionalization (e.g., fluorescent tags, biotinylation) .

- Case study: In synthesizing GLP-1R agonists, the Cbz-protected lysine allowed sequential coupling of lipidated side chains without interfering with the backbone .

How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

Answer:

Steric hindrance can reduce coupling efficiency by >50%. Mitigation strategies include:

- Activation: Use COMU or OxymaPure with DIC, which are less prone to racemization and improve reactivity in hindered environments .

- Microwave-assisted synthesis: Apply 30-second microwave pulses at 50°C to enhance diffusion and reaction kinetics .

- Double coupling: Perform two sequential couplings with fresh reagents to ensure complete incorporation .

- Resin swelling: Pre-swell resins (e.g., Rink Amide MBHA) in DCM for 1 hour before synthesis to improve accessibility .

What analytical methods are recommended to resolve contradictions in mass spectrometry (MS) data for this compound-containing peptides?

Answer:

Discrepancies in MS data often arise from incomplete deprotection or adduct formation. Use a tiered approach:

HPLC-MS/MS: Compare retention times and fragmentation patterns with synthetic standards to identify truncated sequences .

MALDI-TOF: Calibrate with internal standards (e.g., angiotensin I) to distinguish between sodium adducts [M+Na]⁺ and the target [M+H]⁺ .

Ion mobility spectrometry: Resolve isobaric species caused by diastereomers or conformers .

Quantitative NMR: Use ¹³C-NMR to verify side-chain integrity, focusing on the Cbz carbonyl signal at ~170 ppm .

How does the choice of solvent impact the stability of this compound during peptide elongation?

Answer:

Solvent polarity and basicity significantly influence stability:

- Optimal solvents: DMF or NMP stabilize the Fmoc group by minimizing acid-catalyzed decomposition. Avoid DMSO, which accelerates Fmoc cleavage .

- Acidic conditions: In TFA-based deprotection, limit exposure to <1 hour to prevent Cbz group hydrolysis (observe pseudo-first-order kinetics with k ≈ 0.02 min⁻¹) .

- Aqueous systems: For cell-based assays, prepare stock solutions in 5% DMSO/30% PEG300 to maintain solubility without precipitating .

What strategies prevent aspartimide formation when this compound is adjacent to aspartic acid residues?

Answer:

Aspartimide formation (cyclic byproduct) is prevalent at Asp-Lys sequences. Prevention methods:

- Backbone protection: Incorporate pseudoproline dipeptides or Dmb (2,4-dimethoxybenzyl) groups at Asp to sterically hinder cyclization .

- Coupling order: Introduce this compound before Asp to reduce β-sheet aggregation, which promotes side reactions .

- Low-temperature synthesis: Perform couplings at 4°C to slow intramolecular attack .

How can researchers validate the orthogonality of Cbz protection in multi-step peptide functionalization?

Answer:

Orthogonality is confirmed via:

- Selective deprotection tests: Treat resin-bound peptides with 20% piperidine (removes Fmoc) followed by H₂/Pd-C (removes Cbz). Monitor by FT-IR for loss of Cbz carbonyl peaks (1660 cm⁻¹) .

- Mass balance analysis: After each step, quantify liberated Fmoc (UV at 301 nm) and benzyl carbamate (HPLC) to ensure stepwise deprotection .

What advanced applications leverage this compound’s dual functionality in bioconjugation?

Answer:

The ε-amino group (post-Cbz removal) enables:

- Site-specific PEGylation: Conjugate PEG chains via NHS esters for enhanced pharmacokinetics .

- Fluorescent labeling: Attach Mca (7-methoxycoumarin-4-yl) or Cy5 dyes for live-cell imaging .

- Drug conjugates: Synthesize antibody-drug conjugates (ADCs) using click chemistry (e.g., azide-alkyne cycloaddition) .

How does this compound influence the secondary structure of synthetic peptides in structural studies?

Answer:

The bulky Cbz group disrupts α-helix formation but stabilizes β-turn structures. CD spectroscopy reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.